1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone
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Overview
Description
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone is a chemical compound known for its unique structure and potential applications in various scientific fields. It consists of a bicyclo[3.2.1]octane core with a sulfonyl and a tolyl group attached to it. This complex molecule has garnered attention due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone typically involves several steps. One common method starts with the preparation of the bicyclo[3.2.1]octane core, which is then modified to introduce the sulfonyl group. The tolyl group is often introduced through Friedel-Crafts acylation, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid like aluminum chloride. Reaction conditions such as temperature and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound might involve more efficient and scalable methods. Continuous flow synthesis could be employed, where reactants are continuously fed into a reactor, allowing for better control of reaction conditions and increased production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone can undergo various chemical reactions including:
Oxidation: The methylsulfonyl group can be oxidized to form a sulfone.
Reduction: The carbonyl group can be reduced to a secondary alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Using reagents like bromine for halogenation or nitric acid for nitration.
Major Products Formed:
Sulfoxides: From partial oxidation.
Alcohols: From reduction of the carbonyl group.
Substituted Aromatics: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry: This compound is studied for its reactivity and stability, making it a useful intermediate in organic synthesis.
Medicine: 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone is investigated for its potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry: The compound's unique properties make it suitable for use in material science and as a precursor for advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets through its functional groups. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the aromatic tolyl group can engage in π-π stacking interactions. These interactions can influence biological pathways or chemical reactions, making the compound versatile in its applications.
Comparison with Similar Compounds
1-(bicyclo[3.2.1]oct-8-yl)-2-(m-tolyl)ethanone.
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone.
Uniqueness: Compared to similar compounds, 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone stands out due to the presence of the sulfonyl group, which adds to its reactivity and stability. The specific stereochemistry and substitution pattern also contribute to its unique behavior in chemical reactions and biological interactions.
This compound is a fascinating example of how slight modifications in chemical structure can lead to significant differences in properties and applications.
Properties
IUPAC Name |
2-(3-methylphenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-12-4-3-5-13(8-12)9-17(19)18-14-6-7-15(18)11-16(10-14)22(2,20)21/h3-5,8,14-16H,6-7,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJLOVPIPSNZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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